![molecular formula C6H2ClN3O2S B2905396 4-Chloro-7-nitro-2,1,3-benzothiadiazole CAS No. 2207-29-6](/img/structure/B2905396.png)
4-Chloro-7-nitro-2,1,3-benzothiadiazole
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Overview
Description
4-Chloro-7-nitro-2,1,3-benzothiadiazole is a chemical compound with the molecular formula C6H2ClN3O2S and a molecular weight of 215.62 . It is a white to yellow solid at room temperature . This compound is an important nucleus used in the chemistry of photoluminescent compounds and is applicable for light technology .
Synthesis Analysis
The synthesis of 4-Chloro-7-nitro-2,1,3-benzothiadiazole involves a nucleophilic substitution reaction between 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl) and –NH2 groups on amino-functionalized carbon dots (CDs), producing a novel carbon dot-based hybrid .
Molecular Structure Analysis
The InChI code for 4-Chloro-7-nitro-2,1,3-benzothiadiazole is 1S/C6H2ClN3O2S/c7-3-1-2-4 (10 (11)12)6-5 (3)8-13-9-6/h1-2H . This code provides a unique identifier for the compound and can be used to generate a 3D model of its structure.
Chemical Reactions Analysis
4-Chloro-7-nitro-2,1,3-benzothiadiazole can undergo a nucleophilic substitution reaction with –NH2 groups on amino-functionalized carbon dots (CDs) to produce a novel carbon dot-based hybrid . This reaction gives rise to new photoluminescence, which can be used for various applications .
Physical And Chemical Properties Analysis
4-Chloro-7-nitro-2,1,3-benzothiadiazole is a white to yellow solid at room temperature . It has a molecular weight of 215.62 .
Scientific Research Applications
Here is a comprehensive analysis of the scientific research applications of 4-Chloro-7-nitro-2,1,3-benzothiadiazole, focusing on six unique applications:
Environmental and Biological Sample Analysis
The compound has been used to create a hybrid with carbon dots (CDs@NBD) which facilitates visual detection of p-phenylenediamine (PPD), demonstrating promising applications in environmental and biological sample analysis .
Pharmaceutical Analysis
Sensitive methods have been developed for the determination of sulfhydryl-containing drugs, such as acetylcysteine and captopril, by reacting them with 4-Chloro-7-nitro-2,1,3-benzothiadiazole (NBD-Cl) in the presence of sodium tetraborate in absolute methanol .
Derivatization in Chromatography
The compound is used for derivatization of amines and amino acids with high-performance liquid chromatography (HPLC), enhancing detection and measurement capabilities .
Optoelectronic Research
Studies have been conducted on the opto-electrical properties of conjugated small molecules of 4-chloro-7-nitro-1,2,3-benzoxadiazole (NBD-Cl) in thin films, which is crucial for the development of solution-processed small molecules for organic optoelectronics .
Future Directions
The future directions for 4-Chloro-7-nitro-2,1,3-benzothiadiazole could involve its use in the development of photoluminescent compounds and light technology . Its potential applications in organic light-emitting diodes, solar cells, liquid crystals, dyes, photovoltaic cells, and many others make it an exciting area of study .
Mechanism of Action
- The compound selectively inhibits GSTP1-1, enhancing the effect of alkylating drugs in cancer cells .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Action Environment
properties
IUPAC Name |
4-chloro-7-nitro-2,1,3-benzothiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClN3O2S/c7-3-1-2-4(10(11)12)6-5(3)8-13-9-6/h1-2H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMRZOXCMZJOMCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NSN=C2C(=C1)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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